3-(4-iso-Butoxy-3-chlorophenyl)-1-propene
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
2-chloro-1-(2-methylpropoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-4-5-11-6-7-13(12(14)8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChI Key |
FCZABPACVSVZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC=C)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 3 4 Iso Butoxy 3 Chlorophenyl 1 Propene Derivatives
Mechanistic Pathways of Propene Functionalization
The carbon-carbon double bond of the propene group is a site of high electron density, making it susceptible to a variety of addition and oxidation reactions.
Electrophilic and Radical Additions to the Alkene
Electrophilic addition is a fundamental reaction of alkenes. In the case of 3-(4-iso-butoxy-3-chlorophenyl)-1-propene, an unsymmetrical alkene, the addition of an electrophile (E+) proceeds via the formation of a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation.
The reaction begins with the attack of the π electrons of the double bond on the electrophile, forming a new sigma bond and a carbocation. The subsequent attack of a nucleophile (Nu-) on the carbocation completes the addition.
Step 1: Electrophilic attack and formation of a carbocation.
Step 2: Nucleophilic attack on the carbocation.
For this compound, two possible carbocations can be formed. The secondary carbocation is more stable than the primary carbocation due to the electron-donating effect of the adjacent alkyl group. Consequently, the major product will result from the nucleophilic attack on the secondary carbocation.
Table 1: Regioselectivity in Electrophilic Addition to this compound
| Reactant (E-Nu) | Major Product | Minor Product |
|---|---|---|
| H-Br | 3-(4-iso-Butoxy-3-chlorophenyl)-2-bromopropane | 3-(4-iso-Butoxy-3-chlorophenyl)-1-bromopropane |
| H-Cl | 3-(4-iso-Butoxy-3-chlorophenyl)-2-chloropropane | 3-(4-iso-Butoxy-3-chlorophenyl)-1-chloropropane |
Radical additions to the propene group can also occur, typically initiated by a radical initiator. In contrast to electrophilic addition, radical addition often proceeds via an anti-Markovnikov mechanism, where the radical adds to the less substituted carbon of the double bond to form a more stable secondary radical intermediate.
Catalytic Reactions Involving the Propene Unit (e.g., Metal-Catalyzed Carbofunctionalization)
Transition metal-catalyzed reactions offer a powerful tool for the functionalization of the propene unit. These reactions often proceed through the formation of a π-allyl metal complex. For instance, palladium-catalyzed allylic C-H activation can lead to the formation of various carbon-carbon and carbon-heteroatom bonds.
In a typical catalytic cycle, the metal catalyst coordinates to the double bond of the propene. Subsequent oxidative addition or C-H activation can lead to the formation of a π-allyl intermediate. This intermediate can then react with a nucleophile, followed by reductive elimination to regenerate the catalyst and yield the functionalized product.
Table 2: Potential Metal-Catalyzed Reactions of the Propene Unit
| Reaction Type | Catalyst | Potential Products |
|---|---|---|
| Allylic Alkylation | Palladium(0) | C-C bond formation at the allylic position |
| Allylic Amination | Iridium(I) or Rhodium(I) | C-N bond formation at the allylic position |
Oxidation Reactions (e.g., Ozonolysis to Carbonyl Derivatives)
The propene group can be cleaved through oxidative reactions, with ozonolysis being a prominent example. Ozonolysis involves the reaction of the alkene with ozone (O₃) to form an unstable intermediate called a molozonide, which rearranges to an ozonide. The ozonide can then be worked up under reductive or oxidative conditions to yield carbonyl compounds.
For this compound, ozonolysis followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) will cleave the double bond to yield two aldehydes: (4-iso-butoxy-3-chlorophenyl)acetaldehyde and formaldehyde.
Step 1: Reaction with ozone to form an ozonide.
Step 2: Reductive workup to yield carbonyl compounds.
Table 3: Products of Ozonolysis of this compound
| Workup Condition | Products |
|---|---|
| Reductive (Zn/H₂O) | (4-iso-Butoxy-3-chlorophenyl)acetaldehyde and Formaldehyde |
Reactivity Governing the Iso-Butoxy Phenyl Ether Linkage
The iso-butoxy phenyl ether linkage is generally stable but can undergo cleavage under specific conditions. The reactivity of this ether is influenced by the electronic properties of the aromatic ring and the nature of the ether bond.
Chemical Transformations of the Aryl Ether
The aromatic ring of the ether can undergo electrophilic aromatic substitution reactions. The iso-butoxy group is an ortho-, para-directing group due to the electron-donating effect of the oxygen atom. However, the presence of the chloro group, which is deactivating but also ortho-, para-directing, will influence the position of further substitution. The steric hindrance from the bulky iso-butoxy group may also play a role in directing incoming electrophiles.
Furthermore, the ether linkage can be synthesized through reactions like the Williamson ether synthesis or the Mitsunobu reaction. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form aryl ethers.
Stability and Cleavage Mechanisms of the Ether Bond
The cleavage of the C-O bond in aryl ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, making the alcohol a better leaving group.
The subsequent nucleophilic attack by the halide ion can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group. In the case of the iso-butoxy group, the cleavage will likely proceed through an Sₙ2 mechanism due to the primary nature of the carbon attached to the oxygen. The products of this cleavage would be 3-chloro-4-(prop-1-en-3-yl)phenol and isobutyl bromide.
Step 1: Protonation of the ether oxygen by a strong acid.
Step 2: Nucleophilic attack by a halide ion on the less sterically hindered carbon of the ether linkage.
Basic cleavage of aryl ethers is also possible using strong bases like sodium in liquid ammonia, which proceeds through a reductive cleavage mechanism.
Table 4: Cleavage Products of the Iso-Butoxy Phenyl Ether Linkage
| Reagent | Mechanism | Products |
|---|---|---|
| HBr (conc.) | Sₙ2 | 3-chloro-4-(prop-1-en-3-yl)phenol and Isobutyl bromide |
| HI (conc.) | Sₙ2 | 3-chloro-4-(prop-1-en-3-yl)phenol and Isobutyl iodide |
Impact of Chlorine Substitution on Phenyl Ring Reactivity
The reactivity of the phenyl ring in this compound is significantly influenced by the electronic properties of its substituents: the chlorine atom, the iso-butoxy group, and the 1-propene (allyl) group. The chlorine atom, in particular, plays a dual role in modulating the ring's susceptibility to electrophilic attack and its participation in metal-catalyzed reactions.
The chlorine atom on the phenyl ring of this compound exerts two opposing electronic effects: a deactivating inductive effect and a directing resonance effect.
Resonance Effect (+M): Conversely, the chlorine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the aromatic π-system. quora.comquora.com This donation of electron density, known as a positive mesomeric or resonance effect (+M), increases the electron density at specific positions on the ring. vedantu.com
In the context of this compound, the phenyl ring has three substituents whose directing effects must be considered collectively. The iso-butoxy group is a strong activating group and an ortho, para-director due to its strong electron-donating resonance effect (+M). The allyl group is a weakly activating group and also an ortho, para-director. The chlorine atom is a deactivating group but is also an ortho, para-director. The positions open for substitution are C2, C5, and C6. The powerful ortho, para-directing effect of the iso-butoxy group at C4 will strongly direct incoming electrophiles to the C5 position (ortho to the iso-butoxy group and meta to the chloro and allyl groups). The directing effects of the chloro and allyl groups are weaker and will have less influence.
| Position | Influence of iso-Butoxy Group (at C4) | Influence of Chloro Group (at C3) | Influence of Propene Group (at C1) | Predicted Outcome |
|---|---|---|---|---|
| C2 | ortho (activated) | ortho (deactivated) | ortho (activated) | Minor Product (steric hindrance) |
| C5 | ortho (activated) | meta (least deactivated) | meta (least activated) | Major Product |
| C6 | meta (least activated) | para (deactivated) | ortho (activated) | Minor Product |
The carbon-chlorine (C-Cl) bond in aryl chlorides like this compound is relatively strong and less reactive compared to C-Br or C-I bonds. However, significant advancements in palladium-catalyzed cross-coupling reactions have enabled the use of aryl chlorides as viable substrates. These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. Aryl chlorides can participate in Suzuki-Miyaura coupling, typically requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond. organic-chemistry.orgnih.gov The reaction is performed in the presence of a base to activate the boronic acid. youtube.com
Heck Reaction: The Heck reaction couples aryl halides with alkenes. organic-chemistry.org For aryl chlorides, efficient Heck reactions often necessitate high temperatures and specialized palladium catalysts, such as palladacycles, to achieve good yields. diva-portal.orgnih.gov The reaction involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by alkene insertion and β-hydride elimination. libretexts.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines. The use of aryl chlorides in this reaction has become more practical with the development of sophisticated ligand systems that promote the catalytic cycle. rsc.orgresearchgate.net These catalysts can overcome the lower reactivity of the C-Cl bond, enabling the synthesis of various aniline (B41778) derivatives. tcichemicals.com
The presence of the electron-donating iso-butoxy group and the allyl group on the phenyl ring can influence the electronic properties of the C-Cl bond, potentially affecting the rate and efficiency of these cross-coupling reactions.
| Reaction | Coupling Partner | Typical Catalyst System | Key Features for Aryl Chlorides |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) with bulky, electron-rich ligands (e.g., phosphines, NHCs) | Requires robust catalysts to cleave the strong C-Cl bond. organic-chemistry.orgnih.gov |
| Heck Reaction | Alkene | Pd(0) or Pd(II) precursors, often with phosphine ligands or as palladacycles | Often requires higher temperatures and specific ligands for efficient coupling. diva-portal.orgnih.gov |
| Buchwald-Hartwig Amination | Amine (primary or secondary) | Pd(0) with specialized phosphine ligands (e.g., Josiphos, XPhos) | Modern ligands allow for efficient C-N bond formation with less reactive aryl chlorides. rsc.orgresearchgate.net |
Intramolecular Cyclization and Rearrangement Pathways
The 1-propene (allyl) substituent on the phenyl ring introduces the possibility of intramolecular reactions, leading to the formation of cyclic structures or rearranged isomers. These transformations are typically promoted by acid or metal catalysts.
Intramolecular Cyclization: The allyl group can participate in electrophilic cyclization reactions. In the presence of a strong acid, the double bond of the propene group can be protonated, forming a secondary carbocation. This carbocation can then act as an electrophile and attack the electron-rich aromatic ring, leading to the formation of a new ring system, such as a substituted indane or tetralin, depending on the site of attack and subsequent rearrangements. The regioselectivity of this cyclization is governed by the directing effects of the existing substituents (chloro and iso-butoxy groups) and the stability of the resulting intermediates. Brønsted acids like trifluoromethanesulfonic acid are known to catalyze such cyclizations of aryl-1,3-dienes to form indene (B144670) derivatives.
Rearrangement Pathways: Allylbenzenes can undergo isomerization to form the more thermodynamically stable 1-propenylbenzene isomers (conjugated systems). This rearrangement can be catalyzed by bases or transition metals. Furthermore, under certain conditions, more complex skeletal rearrangements can occur. For instance, acid-catalyzed reactions can sometimes lead to pinacol-type rearrangements if suitable intermediates, like 1,2-diols, are formed through preceding oxidation steps. libretexts.org Base-catalyzed rearrangements are also well-documented, though they typically involve different functional groups to initiate the process. msu.edu The specific pathways available to this compound would depend heavily on the reaction conditions and the catalysts employed.
Theoretical and Computational Chemistry Applied to 3 4 Iso Butoxy 3 Chlorophenyl 1 Propene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into molecular behavior at the atomic level.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. This process finds the minimum energy conformation, providing key information about bond lengths, bond angles, and dihedral angles.
No published data is currently available for the optimized geometry and electronic structure analysis of 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene.
Table 1: Hypothetical Optimized Geometry Parameters for this compound (Note: This table is for illustrative purposes only, as no specific data has been found.)
| Parameter | Value |
|---|---|
| C-Cl bond length (Å) | Data not available |
| C-O-C bond angle (°) | Data not available |
| Propene C=C-C-C dihedral angle (°) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
Reaction Energetics and Transition State Characterization
Quantum chemical calculations are invaluable for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.
For this compound, one could theoretically study reactions such as electrophilic additions to the propene double bond or nucleophilic substitution at the chlorinated phenyl ring. Characterizing the transition state structures for these potential reactions would be key to understanding their feasibility.
No specific studies on the reaction energetics or transition state characterization involving this compound have been found in the reviewed literature.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectral Fragmentation)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. These predictions are highly valuable for identifying and characterizing compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus in the optimized molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical infrared spectrum. This is useful for identifying the presence of specific functional groups.
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help to rationalize observed fragmentation patterns by calculating the energies of potential fragment ions.
There are no published predicted or experimentally correlated spectroscopic parameters for this compound derived from quantum chemical calculations.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only, as no specific data has been found.)
| Spectrum | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C=C) | Data not available |
| ¹H NMR | Chemical Shift (vinyl H) | Data not available |
| IR | C=C Stretch (cm⁻¹) | Data not available |
| IR | C-Cl Stretch (cm⁻¹) | Data not available |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful techniques for studying the conformational flexibility and interactions of molecules over time.
Exploration of Conformational Space for the Iso-Butoxy and Propene Moieties
No studies detailing the conformational analysis of the iso-butoxy and propene moieties of this compound are currently available.
Ligand Binding Site Characterization via Computational Modeling
If this compound were to be investigated as a potential ligand for a biological target, computational modeling techniques such as molecular docking and molecular dynamics simulations would be employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.
Molecular Dynamics Simulations: Following docking, a molecular dynamics simulation of the ligand-receptor complex can be performed to assess the stability of the binding pose and to analyze the detailed interactions, including hydrogen bonds and hydrophobic contacts, over time.
As there are no published studies identifying this compound as a ligand for a specific biological target, no ligand binding site characterizations are available.
Quantitative Structure-Reactivity/Property Relationships (QSPR)
Quantitative Structure-Reactivity/Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or reactivity. nih.gov These models are built upon the principle that the structural and electronic features of a molecule, quantified by molecular descriptors, inherently govern its behavior. mdpi.com For this compound, QSPR models can serve as a powerful predictive tool, enabling the estimation of its reactivity and various chemical properties without the need for extensive and time-consuming experimental measurements. aidic.it
The development of a QSPR model involves several key stages: the generation and selection of a set of molecules with known properties or reactivity data, the calculation of a wide range of molecular descriptors for each molecule, the establishment of a mathematical relationship between the descriptors and the property of interest using statistical methods, and rigorous validation of the resulting model to ensure its predictive power. nih.govbham.ac.uk
Predicting Reactivity Patterns Based on Structural Descriptors
The reactivity of this compound can be rationalized and predicted by analyzing a variety of structural descriptors derived from its molecular topology and electronic structure. These descriptors provide quantitative insights into the factors that influence how the molecule interacts with other chemical species. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these descriptors. nih.gov
Key descriptors relevant to predicting the reactivity of this compound include:
Electronic Descriptors: These pertain to the electron distribution within the molecule.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower HOMO-LUMO energy gap generally suggests higher reactivity. materialsciencejournal.org
Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω) provide a holistic view of the molecule's reactivity. mdpi.com For instance, a higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.
Atomic Charges: The distribution of partial charges on each atom, often calculated using methods like Mulliken population analysis, can identify potential sites for electrophilic or nucleophilic attack. materialsciencejournal.org
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. Indices like the molecular connectivity index can correlate with reactivity by capturing aspects of the molecular structure. mdpi.com
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic properties of the molecule. nih.gov Examples include dipole moment, polarizability, and electrostatic potential maps, which can highlight electron-rich and electron-poor regions susceptible to interaction. ijbiotech.com
By establishing a correlation between these descriptors and experimentally observed reaction rates or outcomes for a series of related compounds, a QSPR model can be developed. This model can then be used to predict the reactivity of this compound in various chemical transformations. For example, the model could predict the regioselectivity of addition reactions across the propene double bond or the susceptibility of the aromatic ring to electrophilic substitution.
Table 1: Illustrative Structural Descriptors for Predicting Reactivity Note: The following data is hypothetical and for illustrative purposes only, demonstrating the types of descriptors used in QSPR studies.
| Descriptor Type | Descriptor Name | Calculated Value (a.u.) | Predicted Reactivity Implication |
|---|---|---|---|
| Electronic | HOMO Energy | -0.235 | Indicates electron-donating ability |
| Electronic | LUMO Energy | -0.045 | Indicates electron-accepting ability |
| Electronic | HOMO-LUMO Gap | 0.190 | Suggests moderate kinetic stability |
| Global Reactivity | Electrophilicity Index (ω) | 1.55 eV | Moderate electrophile mdpi.com |
| Quantum Chemical | Dipole Moment | 2.85 D | Indicates polar nature, influencing interactions |
Development of Predictive Models for Chemical Properties
Beyond reactivity, QSPR models can be developed to predict a wide array of physicochemical properties of this compound. These properties are essential for understanding its behavior in various systems and for practical applications in chemical engineering and environmental science. The properties that can be predicted through QSPR modeling are diverse and include boiling point, melting point, vapor pressure, solubility, and partition coefficients like logP. researchgate.netnih.gov
The process of developing these predictive models is analogous to that for reactivity. A dataset of compounds with known experimental values for a specific property is compiled. For each compound, a set of theoretical molecular descriptors is calculated. Statistical techniques, most commonly Multiple Linear Regression (MLR), are then employed to build a mathematical model that links a selection of the most relevant descriptors to the property . chemrxiv.org
For this compound, a predictive model for its boiling point, for instance, might incorporate descriptors related to its molecular weight, surface area, and intermolecular forces (like dipole moment and polarizability). The resulting QSPR equation would allow for the estimation of its boiling point based solely on its computed molecular descriptors.
The reliability of these predictive models is heavily dependent on the quality and diversity of the training data and the rigorousness of the validation process. aidic.it Once validated, these models provide a valuable and cost-effective alternative to experimental measurements. nih.gov
Table 2: Example of a QSPR Model for Predicting Physicochemical Properties Note: The following data and equation are hypothetical and for illustrative purposes, demonstrating the structure of a QSPR model.
| Property | QSPR Equation | Descriptor(s) Used | Predicted Value |
|---|---|---|---|
| Boiling Point (°C) | BP = 2.5(MW) + 15.2(μ) - 0.8(V) + 25.1 | Molecular Weight (MW), Dipole Moment (μ), Molecular Volume (V) | 285 °C |
| LogP (Octanol-Water Partition Coefficient) | LogP = 0.05(TPSA) + 0.9(logS) - 0.15(nRotB) + 1.2 | Topological Polar Surface Area (TPSA), Aqueous Solubility (logS), Number of Rotatable Bonds (nRotB) | 4.2 |
| Aqueous Solubility (logS) | logS = -0.7(LogP) - 0.01(MW) + 0.5 | LogP, Molecular Weight (MW) | -4.6 mol/L |
Role As a Synthetic Intermediate and Precursor for Advanced Chemical Structures
Building Block for Pharmaceutical and Agrochemical Intermediates
While direct evidence for the use of 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene in the synthesis of existing pharmaceuticals or agrochemicals is not prominent in the public domain, its structural motifs are present in various bioactive molecules. For instance, substituted isobutoxy-phenyl groups are found in compounds investigated for a range of therapeutic applications. The chloro and propene functionalities on the molecule offer versatile handles for synthetic transformations, making it a plausible, albeit not widely documented, starting material for the generation of pharmaceutical and agrochemical intermediates.
Precursor to Complex Organic Scaffolds and Heterocycles
The chemical structure of this compound, featuring both an alkene and a substituted benzene (B151609) ring, makes it a potential precursor for the synthesis of a variety of complex organic scaffolds and heterocyclic systems. The propene moiety can undergo a range of chemical transformations, including cyclization reactions, to form diverse ring structures.
For example, the double bond could participate in cycloaddition reactions or be functionalized to facilitate intramolecular cyclizations, leading to the formation of carbocyclic or heterocyclic frameworks. The substituted phenyl ring provides a scaffold upon which further complexity can be built. Despite this potential, specific, documented examples of its use in the synthesis of complex polycyclic systems or heterocycles are scarce in publicly accessible research.
Synthetic Routes to Functionalized Derivatives (e.g., via Alkene Derivatization, Aryl Modifications)
The functional groups present in this compound allow for a variety of synthetic modifications to generate a library of functionalized derivatives.
Alkene Derivatization:
The reactivity of the propene group is a key site for derivatization. Potential transformations include:
Oxidation: Epoxidation of the double bond to form an epoxide, which can then be opened by various nucleophiles to introduce diverse functional groups.
Reduction: Hydrogenation of the propene to a propane (B168953) group.
Addition Reactions: Hydrohalogenation, hydration, or addition of other electrophiles across the double bond.
Metathesis: Cross-metathesis with other alkenes to elongate the side chain or introduce new functionalities.
Aryl Modifications:
The substituted phenyl ring also offers opportunities for further functionalization:
Cross-Coupling Reactions: The chlorine atom can be a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution: Under certain conditions, the chlorine atom could be displaced by strong nucleophiles.
Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is possible, with the directing effects of the existing substituents guiding the position of new groups.
These potential synthetic routes highlight the versatility of this compound as a starting material, although specific, published examples of these transformations are not widespread.
Contribution to Chemical Space and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new biological functions. nih.govnih.gov The structural features of this compound make it a candidate for use in DOS strategies.
By systematically applying a range of reactions to its alkene and aryl functionalities, a library of compounds with varied scaffolds and functional group arrays could be generated from this single starting material. This approach would allow for the exploration of a wider region of chemical space than would be accessible through the synthesis of a single target molecule. While the potential is clear, there is no specific mention in the reviewed literature of this compound being utilized in a large-scale diversity-oriented synthesis campaign.
Analytical Characterization Methodologies for 3 4 Iso Butoxy 3 Chlorophenyl 1 Propene
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular architecture of 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene. Each technique offers unique insights into the compound's structural features, from the carbon-hydrogen framework to the identification of specific functional moieties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, would provide a complete picture of the atomic connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic protons on the substituted phenyl ring are expected to appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The protons of the propene group would exhibit characteristic signals, with the terminal vinyl protons showing distinct chemical shifts and couplings, and the allylic protons appearing further upfield. The isobutoxy group would be identified by a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the oxygen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the chlorine atom and the oxygen atom showing characteristic shifts. The carbons of the propene and isobutoxy groups would appear in the upfield region of the spectrum.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, for instance, between the different protons of the propene group and within the isobutoxy group. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbon atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 7.0 - 7.5 |
| Vinylic CH=CH₂ | 5.8 - 6.2 |
| Vinylic CH=CH ₂ | 5.0 - 5.3 |
| Allylic CH ₂ | 3.3 - 3.6 |
| O-CH ₂ (isobutoxy) | 3.7 - 3.9 |
| CH (isobutoxy) | 2.0 - 2.3 |
| CH ₃ (isobutoxy) | 0.9 - 1.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 150 - 155 |
| Aromatic C-Cl | 125 - 130 |
| Aromatic CH | 115 - 130 |
| Vinylic C H=CH₂ | 135 - 140 |
| Vinylic CH=C H₂ | 115 - 120 |
| Allylic C H₂ | 35 - 40 |
| O-C H₂ (isobutoxy) | 70 - 75 |
| C H (isobutoxy) | 25 - 30 |
| C H₃ (isobutoxy) | 15 - 20 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C stretching vibration of the propene group would appear in the 1640-1680 cm⁻¹ region, while the aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the isobutoxy ether linkage would produce a strong band between 1200 and 1250 cm⁻¹. The presence of the chlorine substituent on the aromatic ring would be indicated by a C-Cl stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹. uantwerpen.be
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C=C double bond of the propene group are expected to give strong Raman signals due to their polarizability. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkene C=C | Stretching | 1640 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ether C-O-C | Asymmetric Stretching | 1200 - 1250 |
| Aromatic C-Cl | Stretching | 700 - 800 |
| Alkyl C-H | Stretching | 2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight and elemental composition of a compound. For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₃H₁₇ClO. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1. Analysis of the fragmentation patterns in the mass spectrum can also provide valuable structural information, for example, through the loss of the isobutyl group or cleavage of the propene chain.
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, which are the parts of a molecule that absorb light. The substituted phenyl ring and the conjugated propene group in this compound constitute a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) in the ultraviolet region, likely between 250 and 300 nm, corresponding to π → π* electronic transitions within the aromatic and alkene systems. The exact position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic ring.
Chromatographic Separation and Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. unar.ac.idjmchemsci.com In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification.
The retention time of the compound in the GC is a characteristic property under specific analytical conditions. The mass spectrum obtained from the MS detector would show the molecular ion peak and a specific fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification and confirmation of the structure. The integration of the peak in the gas chromatogram can be used to determine the purity of the sample.
Table 4: Summary of Analytical Techniques and Expected Findings
| Technique | Information Obtained | Expected Results for this compound |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Distinct signals for aromatic, vinylic, allylic, and isobutoxy protons with characteristic coupling patterns. |
| ¹³C NMR | Carbon framework | Unique signals for each carbon, including aromatic, alkene, and alkyl carbons. |
| 2D NMR | H-H and C-H correlations | Confirmation of the connectivity between protons and carbons. |
| IR Spectroscopy | Functional groups | Characteristic absorption bands for C-H (aromatic and alkyl), C=C (alkene and aromatic), C-O-C, and C-Cl bonds. |
| Raman Spectroscopy | Molecular vibrations | Complementary data to IR, strong signals for aromatic ring and C=C bond. |
| HRMS | Molecular formula and fragmentation | Accurate mass confirming C₁₃H₁₇ClO, isotopic pattern for chlorine, and characteristic fragment ions. |
| UV-Vis Spectroscopy | Electronic transitions | Absorption maxima in the UV region (250-300 nm) due to the conjugated π-system. |
| GC-MS | Separation, identification, and purity | A specific retention time and a unique mass spectrum confirming the compound's identity and assessing its purity. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for the identification, quantification, and structural elucidation of chemical compounds. In the context of this compound, LC-MS would serve to confirm its molecular weight and provide insights into its fragmentation patterns, further corroborating its chemical structure.
An LC-MS analysis of this compound would typically involve dissolving the compound in a suitable solvent and injecting it into an LC system. The compound would first travel through a chromatographic column (e.g., a C18 column) where it is separated from any potential impurities. The eluent from the LC column then enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules of this nature, which would ionize the molecule, typically by protonation to form the [M+H]⁺ ion. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight.
For this compound (molecular formula: C₁₃H₁₇ClO), the expected exact mass is approximately 224.0995 g/mol . Therefore, in a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass plus the mass of a proton. Further fragmentation of this parent ion (MS/MS analysis) would yield characteristic daughter ions, providing structural information. For instance, fragmentation could involve the loss of the isobutoxy group or cleavage at the propene side chain.
Illustrative LC-MS Data for a Related Phenylpropene Derivative
The following table represents hypothetical data that could be obtained from an LC-MS analysis of a related phenylpropene compound, demonstrating the type of information this technique provides.
| Parameter | Illustrative Value |
| Chromatographic Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Methanol and 0.1% Formic Acid in Water (gradient elution) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Parent Ion (m/z) | [M+H]⁺ |
| Expected m/z for C₁₃H₁₈ClO⁺ | 225.1068 |
| Major Fragment Ions (m/z) | Corresponding to loss of key functional groups |
This data is illustrative and based on general methodologies for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of a compound and for separating isomers. google.com For this compound, an optimized HPLC method can quantify the compound's purity by separating it from any starting materials, byproducts, or degradation products. rasayanjournal.co.in Furthermore, given the presence of a double bond in the propene chain, geometric isomers (E/Z) could potentially exist, which a suitable HPLC method could resolve.
A typical HPLC analysis would employ a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govccspublishing.org.cn The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound would exhibit strong UV absorbance at a specific wavelength.
The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For isomer separation, specific column chemistries and mobile phase compositions would be explored to achieve baseline resolution of the isomeric peaks.
Hypothetical HPLC Purity Analysis Data
This table illustrates a potential outcome of an HPLC purity analysis for a sample of this compound.
| Parameter | Example Condition/Value |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time of Main Peak | 5.8 min |
| Purity (by area %) | >99.5% |
This data is hypothetical and serves as an example of a typical HPLC purity assessment.
Emerging Research Avenues and Future Outlook
Development of Chemo- and Stereoselective Transformations
Future research into 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene will likely prioritize the development of highly selective chemical transformations. Chemoselectivity, the ability to react with one functional group in the presence of others, and stereoselectivity, the control over the three-dimensional arrangement of atoms, are crucial for creating complex molecules with precisely defined structures.
For the propene side chain of this compound, a variety of selective transformations could be explored. For instance, asymmetric dihydroxylation or epoxidation could be employed to introduce chiral centers, leading to the formation of specific stereoisomers. These reactions often utilize transition metal catalysts with chiral ligands to control the stereochemical outcome.
Furthermore, selective oxidation of the double bond could yield valuable intermediates such as aldehydes, ketones, or carboxylic acids. Conversely, selective reduction of the double bond would produce the corresponding saturated propyl derivative. The development of catalytic systems that can achieve these transformations with high precision and efficiency will be a significant area of investigation.
Another avenue of research involves the selective functionalization of the aromatic ring. While the molecule already possesses chloro and iso-butoxy substituents, further modifications could be explored. For example, regioselective C-H activation could enable the introduction of new functional groups at specific positions on the phenyl ring, providing access to a wider range of derivatives.
The table below outlines potential chemo- and stereoselective transformations applicable to this compound.
| Transformation | Reagents/Catalysts | Potential Product |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix-β) | (1R,2S)-1-(4-iso-Butoxy-3-chlorophenyl)propane-1,2-diol |
| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst (e.g., Jacobsen's catalyst) | (R)-2-((4-iso-Butoxy-3-chlorophenyl)methyl)oxirane |
| Selective Oxidation (Wacker-type) | PdCl₂, CuCl₂, O₂ | 1-(4-iso-Butoxy-3-chlorophenyl)propan-2-one |
| Selective Reduction | H₂, Pd/C | 1-iso-Butoxy-2-chloro-4-propylbenzene |
| Regioselective C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh), Directing Group | Varied substituted derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives is well-suited for integration into modern flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and the potential for high-throughput screening of reaction conditions. vapourtec.com
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. amt.uk This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov For the synthesis of this compound, which may involve multi-step sequences, a continuous flow process could streamline the entire production, minimizing manual handling and improving reproducibility. researchgate.net The smaller reaction volumes inherent in flow reactors can also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. amt.uk
Automated synthesis platforms, often utilizing robotic systems and pre-packed reagent cartridges, can further accelerate the discovery and optimization of new derivatives. researchgate.netchimia.chchimia.ch These systems can be programmed to perform a large number of reactions in parallel, systematically varying starting materials, reagents, and reaction conditions. youtube.com This approach would be invaluable for exploring the chemical space around this compound, enabling the rapid generation of a library of analogs for structure-activity relationship studies. vapourtec.com The use of pre-programmed and editable reaction protocols can make the synthesis of molecules simpler, faster, and more efficient. researchgate.netchimia.chchimia.ch
The benefits of integrating the synthesis of this compound into such platforms are summarized in the following table.
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Improved safety, precise control of reaction parameters, enhanced scalability, potential for process intensification. vapourtec.comamt.ukresearchgate.net | Safer handling of reagents, optimization of reaction conditions (e.g., temperature, pressure) for improved yield and purity, streamlined multi-step synthesis. |
| Automated Synthesis | High-throughput experimentation, rapid library generation, reduced manual labor, improved reproducibility. researchgate.netchimia.chyoutube.com | Efficient exploration of a wide range of derivatives by varying substituents on the phenyl ring or modifying the propene chain, acceleration of lead optimization in discovery research. |
Exploration of Bio-inspired and Catalytic Synthesis Strategies
Future research is also likely to explore bio-inspired and advanced catalytic strategies for the synthesis of this compound and its analogs. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic processes found in nature. While specific enzymatic routes for the synthesis of this compound are not established, the principles of biocatalysis could be applied. For example, engineered enzymes could potentially be used to perform key bond-forming reactions with high stereoselectivity under mild conditions.
In the realm of chemical catalysis, the development of novel catalysts will continue to be a major focus. This includes the design of more efficient and selective transition metal catalysts for cross-coupling reactions, which are often employed in the synthesis of substituted aromatic compounds. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Research into new ligands that can enhance the activity and selectivity of these catalysts for substrates similar to the precursors of this compound will be crucial.
Furthermore, the exploration of catalysts based on earth-abundant and non-toxic metals is a growing trend in green chemistry. Developing synthetic routes that utilize catalysts based on iron, copper, or nickel, for example, would offer more sustainable alternatives to those relying on precious metals.
The table below highlights some of the potential bio-inspired and catalytic strategies that could be applied.
| Strategy | Description | Potential Application |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze chemical reactions. | Enantioselective synthesis of chiral derivatives of this compound. |
| Advanced Transition Metal Catalysis | Development of new catalysts with improved activity, selectivity, and substrate scope. mdpi.com | More efficient and selective synthesis of the core structure and its analogs through cross-coupling reactions. |
| Earth-Abundant Metal Catalysis | Utilization of catalysts based on common metals to promote chemical transformations. | Development of more sustainable and cost-effective synthetic routes. |
| Photoredox Catalysis | Use of light to drive chemical reactions through the generation of reactive radical intermediates. | Novel methods for the functionalization of the aromatic ring or the propene side chain under mild conditions. |
Q & A
Q. What are the optimal synthetic routes for 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene, and how can purity be maximized?
Methodological Answer:
- Synthesis Strategy : Utilize coupling reactions such as the Wittig reaction (as seen in structurally similar halogenated phenylpropenes ). Start with 4-iso-butoxy-3-chlorobenzaldehyde and allyl chloride under alkaline conditions.
- Purification : Apply column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with NMR (¹H/¹³C) and FT-IR (C=C stretch at ~1640 cm⁻¹, Cl/BuO peaks) .
Q. How can spectroscopic techniques distinguish this compound from its structural analogs?
Methodological Answer:
- ¹H NMR : Compare aromatic proton splitting patterns (meta-chloro vs. para-iso-butoxy substituents) and allylic protons (δ ~5.2–5.8 ppm for trans-coupled doublet).
- Mass Spectrometry : Use HRMS-ESI to identify the molecular ion peak (calculated for C₁₃H₁₅ClO: [M+H]⁺ = 222.0812) and fragmentation patterns (loss of iso-butoxy group at m/z 149) .
- X-ray Crystallography : For definitive confirmation, grow single crystals (slow evaporation in dichloromethane/hexane) and refine using SHELXL (R-factor < 0.05) .
Advanced Research Questions
Q. How do the electronic effects of the 3-chloro and 4-iso-butoxy substituents influence the compound’s reactivity in Diels-Alder reactions?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions. The chloro group acts as an electron-withdrawing group (EWG), while iso-butoxy is electron-donating (EDG), creating a polarized π-system .
- Experimental Validation : React with maleic anhydride under varying temperatures (0–80°C). Monitor regioselectivity via LC-MS and compare endo/exo ratios with computational predictions .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Condition Screening : Test palladium catalysts (Pd(OAc)₂, PdCl₂), ligands (XPhos, SPhos), and bases (K₂CO₃, Cs₂CO₃) in Suzuki-Miyaura couplings. Use DoE (Design of Experiments) to identify critical variables .
- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies and in situ XAFS to track palladium oxidation states during catalysis. Compare with analogous bromo-phenyl derivatives (e.g., 3-(4-Bromophenyl)-1-propene) .
Q. How can the compound’s potential as a bioactive scaffold be evaluated?
Methodological Answer:
- In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization or TR-FRET . The chloro group may enhance covalent binding to cysteine residues .
- Molecular Dynamics : Simulate binding modes in protein active sites (e.g., COX-2) using AutoDock Vina . Compare affinity with non-chlorinated analogs to assess halogen bonding contributions .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in thermal stability data for this compound?
Methodological Answer:
- TGA-DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere). If decomposition temperatures vary between studies, check for moisture sensitivity (hydrolysis of iso-butoxy group) .
- Accelerated Stability Testing : Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation via HPLC-PDA (look for chloro-phenyl propanol byproducts) .
Advanced Characterization Techniques
Q. What advanced methods elucidate the compound’s solid-state properties for material science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
